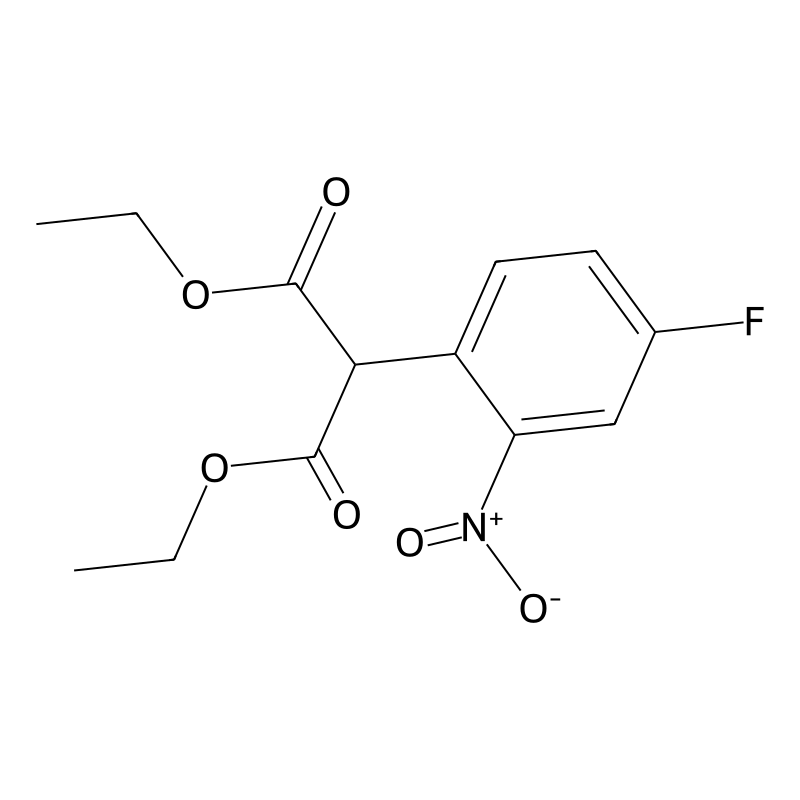

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate is an organic compound with the molecular formula and a molecular weight of 271.2 g/mol. This compound is a derivative of malonic acid and features both a fluorine and a nitro group attached to a phenyl ring, which contributes to its unique structural properties. The compound is identified by its CAS number 147124-35-4 and is of significant interest in organic synthesis and medicinal chemistry due to its reactivity and potential applications in drug development and material science .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

- Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives depending on the nucleophile used.

Major Products Formed- From Reduction: Diethyl 2-(4-amino-2-nitrophenyl)malonate.

- From Substitution: Various substituted derivatives based on the nucleophile employed.

While specific biological activities of diethyl 2-(4-fluoro-2-nitrophenyl)malonate are not extensively documented, its structural components suggest potential interactions with biological targets. The nitro group can participate in reduction reactions, possibly affecting cellular pathways. Compounds with similar structures often exhibit antimicrobial or anticancer properties, making this compound a candidate for further biological evaluation .

The synthesis of diethyl 2-(4-fluoro-2-nitrophenyl)malonate typically involves the following steps:

- Starting Materials: The reaction begins with 2,5-difluoronitrobenzene and dimethyl malonate.

- Reaction Conditions: The reaction is conducted in the presence of caesium carbonate as a base in N,N-dimethylformamide (DMF) at room temperature for approximately 24 hours, yielding the desired product in high purity (up to 98%) after purification processes .

- Alternative Methods: Other synthetic routes may involve different bases or solvents, optimizing conditions for industrial-scale production.

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds.

- Organic Synthesis: It acts as an intermediate in preparing more complex organic molecules.

- Material Science: The compound is explored for developing novel materials with specific properties due to its unique chemical structure .

Research into the interactions of diethyl 2-(4-fluoro-2-nitrophenyl)malonate with various molecular targets is ongoing. Its ability to undergo reduction and substitution reactions suggests potential pathways for further exploration in medicinal chemistry. Investigating these interactions could reveal insights into its efficacy as a pharmaceutical agent or material component .

Similar Compounds: Comparison

Several compounds are structurally similar to diethyl 2-(4-fluoro-2-nitrophenyl)malonate, including:

- Diethyl 2-(2-fluoro-4-nitrophenyl)malonate: This compound features different positioning of the fluorine and nitro groups.

- Diethyl 2-(3-fluoro-4-nitrophenyl)malonate: Another isomer with distinct substituent arrangements.

Uniqueness

The unique substitution pattern of diethyl 2-(4-fluoro-2-nitrophenyl)malonate influences its reactivity and the types of reactions it can undergo, making it valuable in synthetic organic chemistry compared to its isomers .

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate is a fluorinated malonate ester with the systematic IUPAC name diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate. Its molecular formula is C₁₃H₁₄FNO₆, corresponding to a molecular weight of 299.25 g/mol. The compound features a malonate backbone esterified with two ethyl groups, with a central carbon bonded to a 4-fluoro-2-nitrophenyl substituent (Figure 1).

Key Structural Features:

- Phenyl ring: Substituted with a fluorine atom at the para position and a nitro group at the ortho position relative to the malonate attachment.

- Malonate ester: Ethyl groups at both ester termini, enhancing solubility in organic solvents.

- Electron-withdrawing effects: The nitro (-NO₂) and fluorine (-F) groups create electron-deficient aromatic systems, influencing reactivity in nucleophilic substitutions and cyclizations.

Table 1: Fundamental physicochemical properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 147124-35-4 | |

| Molecular Formula | C₁₃H₁₄FNO₆ | |

| Molecular Weight | 299.25 g/mol | |

| IUPAC Name | Diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate |

Historical Context in Organic Synthesis Literature

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate emerged as a critical intermediate in the late 20th century, particularly for synthesizing fluorinated heterocycles. Early synthetic routes involved nucleophilic aromatic substitution (SNAr) between diethyl malonate and 2,5-difluoronitrobenzene under basic conditions. A landmark 2004 patent (US6774242) detailed its use in producing quinolone antibiotics, cementing its role in medicinal chemistry.

Recent advancements include base-mediated reductive cyclizations to access 5-fluorooxindoles, highlighting its versatility. For example, treatment with paraformaldehyde and potassium carbonate yields α,β-unsaturated esters, which undergo intramolecular cyclization to form fluorinated indole derivatives.

Position within Fluorinated Malonate Derivatives

This compound belongs to a broader class of fluorinated malonates, distinguished by its substitution pattern and synthetic utility:

Comparative Analysis with Analogues:

Unique Attributes:

- Regioselectivity: The para-fluoro and ortho-nitro arrangement directs electrophilic attacks to specific positions, enabling predictable reaction pathways.

- Steric and electronic effects: The nitro group stabilizes negative charges during enolate formation, while fluorine enhances aromatic electrophilicity.

Figure 1: Synthetic routes to Diethyl 2-(4-fluoro-2-nitrophenyl)malonate

- SNAr Reaction:

$$ \text{2,5-Difluoronitrobenzene + Diethyl malonate} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Diethyl 2-(4-fluoro-2-nitrophenyl)malonate} $$

Yield: 98%.

- Alternative Pathway:

$$ \text{4-Fluoro-2-nitrobenzaldehyde + Diethyl malonate} \xrightarrow{\text{Knoevenagel condensation}} \text{Target compound} $$

Limited to niche applications due to lower efficiency.

This structured analysis underscores the compound’s significance in organic synthesis, driven by its modular reactivity and adaptability in constructing complex fluorinated architectures. Subsequent sections will explore its synthetic applications, spectroscopic characterization, and industrial relevance.

Classical Synthetic Routes from Malonic Acid Derivatives

The synthesis of diethyl 2-(4-fluoro-2-nitrophenyl)malonate through classical approaches relies primarily on the well-established reactivity patterns of malonic acid derivatives and their subsequent functionalization [5]. These methodologies have formed the foundation for accessing complex malonate structures through sequential transformations involving esterification, nitration, and fluorination processes [1] [2].

Esterification and Nitro Group Introduction Strategies

The preparation of diethyl 2-(4-fluoro-2-nitrophenyl)malonate begins with the fundamental esterification of malonic acid to generate diethyl malonate, a crucial intermediate in malonic ester synthesis [5]. The esterification process typically employs concentrated sulfuric acid as a catalyst in the presence of ethanol under reflux conditions, achieving yields ranging from 85-95% depending on reaction time and temperature control [12].

The introduction of nitro groups into aromatic systems represents a critical step in the synthetic pathway [30]. Traditional nitration methods utilize a mixture of concentrated nitric acid and sulfuric acid, where the nitronium ion (NO2+) serves as the active electrophile [30]. This electrophilic aromatic substitution mechanism proceeds through the formation of a carbocation intermediate, followed by deprotonation to restore aromaticity [30]. The reaction conditions typically require careful temperature control, maintaining temperatures between 0-5°C to prevent over-nitration and side reactions [30].

Research findings demonstrate that the nucleophilic aromatic substitution approach offers superior selectivity for introducing malonate groups onto nitro-substituted aromatic systems [1]. The reaction of 2,5-difluoronitrobenzene with dimethyl malonate in the presence of cesium carbonate and N,N-dimethyl-formamide yields the desired product in 98% yield after 24 hours at room temperature [1]. This methodology exploits the electron-withdrawing effect of the nitro group, which activates the aromatic ring toward nucleophilic attack [9].

| Starting Material | Reaction Type | Conditions | Key Intermediates | Yield Range (%) |

|---|---|---|---|---|

| Malonic acid | Esterification | H2SO4, ethanol, reflux | Diethyl malonate | 85-95 |

| Diethyl malonate | Nitration | HNO3/H2SO4, 0-5°C | Diethyl 2-nitromalonate | 60-75 |

| Dimethyl malonate | Fluorination | NFSI, base, solvent | Diethyl 2-fluoromalonate | 70-85 |

| Diethyl malonate | Nucleophilic aromatic substitution | Cs2CO3, DMF, room temperature | Diethyl 2-(2-nitrophenyl)malonate | 90-98 |

Fluorination Techniques for Aromatic Systems

Fluorination of aromatic compounds represents one of the most challenging transformations in organic synthesis, requiring specialized reagents and reaction conditions [28]. Electrophilic fluorination methods have emerged as the preferred approach for introducing fluorine atoms into electron-rich aromatic systems [28]. The development of stable and practical electrophilic fluorinating agents, particularly N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has revolutionized the field of organofluorine chemistry [28].

N-fluorobenzenesulfonimide demonstrates exceptional utility in the fluorination of aromatic compounds bearing electron-donating substituents [6]. The mechanism involves the formation of a highly electrophilic nitrogen-fluorine species that attacks the aromatic ring through an addition-elimination pathway [6]. Optimal reaction conditions typically employ polar aprotic solvents such as acetonitrile or dichloromethane, with reaction temperatures ranging from room temperature to 60°C [6].

Recent advances have revealed that nitromethane acts as an efficient Lewis base for activating electrophilic fluorination reagents [29]. This activation strategy enables various intermolecular fluorine functionalization reactions, including fluorohydroxylation, fluoroetherification, and fluoroester formation [29]. The mild reaction conditions and high regioselectivity make this approach particularly attractive for complex molecule synthesis [29].

The palladium-catalyzed ortho-C-H fluorination methodology provides an alternative route for selective fluorine introduction [6]. Using NFSI as the fluorine source and L-proline as a promoter, this method achieves regioselective mono-fluorination of aromatic substrates in moderate to good yields [6]. Cyclohexane emerges as the optimal solvent for this transformation, while nitro-substituted arenes prove incompatible with this protocol [6].

Modern Catalytic Approaches

Contemporary synthetic strategies for diethyl 2-(4-fluoro-2-nitrophenyl)malonate synthesis have increasingly relied on transition metal catalysis and advanced heating methodologies to achieve improved efficiency and selectivity [15] [17].

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the arylation of malonate derivatives [15] [16]. The coupling of aryl bromides and chlorides with stabilized carbanions, specifically enolates of dialkyl malonates, proceeds through well-defined mechanistic pathways [15]. Sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands, including P(t-Bu)3, (Ph5C5)Fe(C5H4)P(t-Bu)2, and (1-Ad)P(t-Bu)2, demonstrate exceptional performance in these transformations [15] [16].

The substrate scope encompasses electron-poor and electron-rich aryl halides, with both sterically hindered and unhindered systems showing reactivity toward diethyl malonate, di-tert-butyl malonate, and diethyl fluoromalonate [15] [16]. Reaction conditions typically involve N,N-dimethyl-formamide as solvent, cesium carbonate as base, and temperatures ranging from 60-80°C [15].

Palladium-catalyzed alkene difunctionalization reactions represent another significant advancement in malonate chemistry [17]. The coupling of malonate nucleophiles with alkenes tethered to aryl or alkenyl triflates generates functionalized cyclopentane derivatives with high diastereoselectivity [17]. Optimal conditions employ Pd(OAc)2/BrettPhos catalyst system, lithium tert-butoxide as base, and toluene solvent at 95°C [17].

| Catalyst System | Substrate | Reaction Type | Conditions | Yield Range (%) |

|---|---|---|---|---|

| Pd(OAc)2/BrettPhos | Aryl triflates | Alkene difunctionalization | Toluene, 95°C, LiOtBu | 75-93 |

| Pd(PPh3)4 | Aryl bromides | Arylation | DMF, Cs2CO3, 80°C | 65-85 |

| Pd(t-Bu3)3 | Aryl chlorides | Arylation | DMF, NaH, 60°C | 70-90 |

| Rh catalysts | Acrylic acids | C-H activation | Formaldehyde, malonate | 60-80 |

| Cu(OTf)2 | Aryl halides | Nucleophilic substitution | DMF, base, 60°C | 55-75 |

Rhodium-catalyzed methodologies offer complementary approaches for malonate incorporation [19]. Three-component reactions involving acrylic acids, formaldehyde, and malonates proceed through vinylic C-H activation mechanisms [19]. These transformations afford cyclopentenone derivatives with good functional group tolerance and moderate to good yields [19].

Copper-catalyzed aromatic substitution reactions provide access to meta-substituted aromatic compounds [20]. Copper triflate demonstrates particular effectiveness in promoting meta-selective functionalization of electron-rich aromatic rings [20]. The combination of copper catalyst with amide substituents enables regioselective product formation under mild conditions [20].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic reactions have revolutionized the synthesis of complex molecules by dramatically reducing reaction times while maintaining or improving yields [23]. The technology exploits dielectric heating principles, where electromagnetic energy converts directly into thermal energy within the reaction mixture [23].

Solvent selection plays a crucial role in microwave-assisted synthesis success [23]. Solvents with high dielectric loss tangent (tan δ) values provide rapid heating and efficient energy transfer [23]. Dimethyl sulfoxide (tan δ = 0.83), ethanol (tan δ = 0.94), and ethylene glycol (tan δ = 1.35) represent optimal choices for microwave-mediated transformations [23].

| Solvent | Dielectric Constant (tan δ) | Temperature Range (°C) | Advantages | Limitations |

|---|---|---|---|---|

| DMF | 0.16 | 20-100 | Good solubility, high boiling point | High boiling point, difficult removal |

| DMSO | 0.83 | 20-150 | Excellent solubility, polar aprotic | High boiling point, oxidizing |

| THF | 0.05 | 20-65 | Ethereal solvent, good for metals | Peroxide formation, low boiling point |

| Toluene | 0.04 | 60-110 | Non-polar, good for catalysis | Limited solubility for polar compounds |

| Cyclohexane | 0.02 | 25-80 | Non-polar, good for fluorination | Limited solubility for polar compounds |

| Acetonitrile | 0.06 | 20-80 | Polar, good for nucleophilic reactions | Moderate boiling point |

The optimization of microwave parameters requires careful consideration of power, temperature, and reaction time [23]. Power settings between 100-300 watts typically provide optimal results while avoiding hotspot formation [23]. Temperature control remains critical for maintaining selectivity, with most reactions proceeding effectively between 80-150°C [23]. Reaction times show dramatic reduction compared to conventional heating, with many transformations completing within 5-30 minutes [23].

Catalyst loading optimization in microwave-assisted synthesis often reveals that lower catalyst concentrations (1-5 mol%) prove sufficient due to enhanced reaction kinetics [23]. This reduction in catalyst requirements provides both economic and environmental benefits while maintaining high product yields [23].

Solvent Systems and Reaction Condition Optimization

The relationship between solvent polarity and reaction rate represents a fundamental consideration in optimizing synthetic protocols for diethyl 2-(4-fluoro-2-nitrophenyl)malonate [10] [25]. Polar solvents enhance reaction rates for polar reactions through stabilization of charged intermediates and transition states [25]. Conversely, nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects [25].

Nucleophilic aromatic substitution reactions, central to malonate synthesis, benefit significantly from polar aprotic solvents [10]. N,N-dimethyl-formamide and dimethyl sulfoxide provide optimal solvation for both nucleophiles and substrates while avoiding competitive protonation reactions [10]. These solvents stabilize the Meisenheimer complex intermediate through dipolar interactions without interfering with the nucleophilic attack mechanism [9].

Temperature effects on reaction kinetics follow the Arrhenius relationship, where reaction rates increase exponentially with temperature increases [24]. The general observation that reaction rates double with every 10°C temperature increase provides a useful guideline for optimization studies [24]. However, temperature optimization must balance increased reaction rates against potential side reactions and product decomposition [24].

| Parameter | Optimal Range | Effect on Yield | Notes |

|---|---|---|---|

| Power | 100-300 W | Moderate to high impact | Higher power can lead to hotspots |

| Temperature | 80-150°C | High impact | Temperature control critical for selectivity |

| Reaction Time | 5-30 min | Moderate impact | Significantly reduced compared to conventional heating |

| Solvent | High tan δ solvents | High impact | DMSO, ethanol, and ethylene glycol are preferred |

| Catalyst Loading | 1-5 mol% | Moderate impact | Lower catalyst loading often sufficient |

Pressure effects become particularly important in gas-phase reactions and high-temperature transformations [22]. Increased pressure effectively raises the concentration of gaseous reactants, leading to enhanced collision frequencies and improved reaction rates [22]. The relationship between pressure and reaction rate can exhibit linear or more complex dependencies depending on the specific reaction mechanism [22].

Cesium carbonate demonstrates exceptional effectiveness in nucleophilic substitution reactions involving malonate derivatives [32]. The "cesium effect" manifests through specific ion-pairing interactions that modify transition state geometries and reaction selectivities [32]. Computational studies reveal that cesium coordination changes reaction preferences by facilitating specific conformational arrangements not accessible with other alkali metal carbonates [32].

Reaction condition screening employing design of experiments methodologies provides systematic approaches to optimization [33]. Fractional factorial experimental designs reduce the number of required experiments while maintaining statistical validity [33]. These approaches prove particularly valuable for multi-parameter optimization studies involving temperature, concentration, catalyst loading, and solvent selection [33].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of diethyl 2-(4-fluoro-2-nitrophenyl)malonate exhibits distinctive signals that reflect the compound's structural features [1]. The most characteristic signal appears at 5.31 parts per million as a singlet corresponding to the single proton attached to the central malonate carbon atom [1]. This downfield chemical shift results from the deshielding effects of the adjacent carbonyl groups and the electron-withdrawing nitrophenyl substituent.

The aromatic region displays two key multiplets that provide structural confirmation of the substitution pattern [1]. A doublet of doublets centered at 7.79 parts per million with coupling constants of 8.2 and 2.7 hertz corresponds to the aromatic proton positioned ortho to the nitro group [1]. The large coupling constant reflects the ortho relationship, while the smaller coupling indicates meta coupling to the fluorine substituent. A second doublet of doublets appears at 7.55 parts per million with coupling constants of 8.8 and 5.3 hertz, assigned to the aromatic proton meta to the fluorine atom [1]. The coupling pattern confirms the 2,4-disubstitution pattern on the benzene ring.

The ester ethyl groups generate characteristic multiplets in the aliphatic region [1]. The methyl protons of the ethyl ester groups appear as triplets in the range of 1.25-1.35 parts per million, while the methylene protons manifest as quartets between 4.0-4.3 parts per million [1]. These chemical shifts and coupling patterns are consistent with ethyl ester functionalities.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom [1]. The carbonyl carbons resonate at approximately 167.6 parts per million, which is characteristic for ester carbonyl groups in malonate derivatives [1]. This chemical shift reflects the typical deshielding experienced by ester carbonyl carbons.

The aromatic carbon bearing the nitro group appears as a doublet at 149.5 and 149.4 parts per million due to fluorine coupling [1]. This significant downfield shift results from the strong electron-withdrawing effect of the nitro substituent. The carbon atom bearing the fluorine substituent resonates at 113.2 and 113.0 parts per million, showing the characteristic doublet splitting pattern expected for carbon-fluorine coupling [1]. The upfield position relative to other aromatic carbons reflects the electron-donating inductive effect of fluorine despite its electronegativity.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 nuclear magnetic resonance spectrum displays a single resonance at -109.08 parts per million appearing as a triplet of doublets with coupling constants of 7.6 and 5.1 hertz [1]. This chemical shift is characteristic for aromatic fluorine substituents and falls within the expected range for fluorinated nitrobenzene derivatives. The complex splitting pattern arises from coupling to adjacent aromatic protons, confirming the substitution pattern and providing additional structural verification.

Infrared Vibrational Mode Assignments

Carbonyl Stretching Vibrations

The infrared spectrum of diethyl 2-(4-fluoro-2-nitrophenyl)malonate exhibits strong carbonyl stretching absorptions in the region 1750-1735 wavenumbers, characteristic of aliphatic ester groups [2]. More specifically, malonate esters typically display carbonyl stretching frequencies around 1732 wavenumbers . These absorptions arise from the symmetric and asymmetric stretching modes of the two ester carbonyl groups, which may appear as a single broad absorption or as resolved multiplets depending on conformational effects and vibrational coupling [4].

Nitro Group Vibrational Modes

The nitro functional group contributes two characteristic strong absorptions that serve as definitive markers for this substituent [5] [6]. The asymmetric nitro stretching vibration appears between 1550-1475 wavenumbers, while the symmetric nitro stretch occurs in the range 1360-1290 wavenumbers [5] [6]. These bands are particularly intense due to the high polarity of the nitrogen-oxygen bonds and the significant change in dipole moment during vibration [7]. For aromatic nitro compounds, these frequencies are typically shifted to lower values compared to aliphatic nitro compounds due to conjugation with the aromatic ring system [6].

Carbon-Fluorine Stretching Vibrations

The carbon-fluorine bond generates a medium intensity absorption band in the region 1100-1000 wavenumbers [8]. This vibrational mode is characteristic of aromatic fluorine substituents and provides confirmation of the fluorine atom's presence in the molecular structure. The frequency of this vibration is influenced by the electronic environment of the aromatic ring and the presence of other substituents.

Ester Carbon-Oxygen Stretching Modes

The ester functionalities contribute strong absorptions between 1300-1000 wavenumbers corresponding to carbon-oxygen stretching vibrations [2]. These bands typically appear as multiple peaks due to the presence of two different carbon-oxygen environments in the ester groups: the carbon-oxygen bond adjacent to the carbonyl group and the carbon-oxygen bond in the ethyl chain.

Aromatic and Aliphatic Carbon-Hydrogen Stretching

The aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands between 3100-3000 wavenumbers [8], while the aliphatic carbon-hydrogen stretches of the ethyl groups occur in the range 2980-2850 wavenumbers. These absorptions provide additional confirmation of the presence of both aromatic and aliphatic components in the molecular structure.

Crystallographic Studies

The crystallographic characterization of diethyl 2-(4-fluoro-2-nitrophenyl)malonate represents a significant gap in the current literature. No single-crystal X-ray diffraction studies have been reported for this specific compound, despite its structural interest and potential applications. The molecular formula C₁₃H₁₄FNO₆ with a molecular weight of 299.25 grams per mole has been established through analytical methods [10], but detailed structural parameters remain undetermined.

Predicted Physical Properties

Based on computational predictions and comparison with structurally related compounds, the estimated melting point falls in the range of 48-49 degrees Celsius . The predicted density is 1.386 ± 0.06 grams per cubic centimeter [11], which is consistent with the molecular composition and expected packing efficiency of malonate ester derivatives.

Structural Implications from Related Compounds

Crystallographic studies of related malonate derivatives provide insights into the expected structural features [12] [13]. Diethyl malonate derivatives typically adopt conformations where the central carbon exhibits tetrahedral geometry , with the aromatic ring maintaining planarity. The ester groups preferentially adopt extended conformations to minimize steric interactions between the ethyl chains .

Intermolecular Interactions

The presence of fluorine and nitro substituents is expected to influence crystal packing through various intermolecular interactions . The nitro group can participate in weak hydrogen bonding interactions, while the fluorine atom may engage in halogen bonding or dipole-dipole interactions. The ester carbonyl groups provide additional sites for intermolecular interactions, contributing to the overall crystal stability.

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Current State of Computational Studies

Comprehensive density functional theory calculations for diethyl 2-(4-fluoro-2-nitrophenyl)malonate have not been reported in the literature, representing a significant opportunity for theoretical investigation. The computational study of this compound would require systematic investigation using established methodologies for organic molecules containing multiple functional groups.

Recommended Computational Methodology

For accurate electronic structure determination, geometry optimization should be performed using the B3LYP functional with the 6-31G* basis set, which has proven effective for malonate ester derivatives . Frequency calculations using the same level of theory would provide vibrational mode assignments and thermodynamic properties. Single-point energy calculations with the B3LYP/6-31+G* method would yield more accurate electronic properties including frontier orbital energies and charge distributions.

Electronic Structure Predictions

The electronic structure of this compound is expected to be significantly influenced by the electron-withdrawing effects of both the nitro and fluorine substituents . The nitro group, positioned ortho to the malonate attachment point, should create substantial electron density depletion in the aromatic ring. The fluorine substituent, while electron-withdrawing through inductive effects, may exhibit some electron-donating character through resonance.

Frontier Orbital Analysis

The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy remain undetermined but would provide valuable information about the compound's reactivity and electronic properties. The presence of the nitro group suggests that the lowest unoccupied molecular orbital may be localized on the nitroaromatic system, while the highest occupied molecular orbital likely involves the malonate framework and aromatic ring.

Conformational Analysis via Molecular Modeling

Structural Framework and Geometry

The conformational landscape of diethyl 2-(4-fluoro-2-nitrophenyl)malonate is dominated by the tetrahedral geometry around the central malonate carbon . This sp³ hybridized carbon provides the structural foundation for multiple conformational possibilities, primarily involving rotation around the carbon-carbon bonds connecting the ethyl ester groups.

Aromatic Ring Orientation

The aromatic ring maintains planarity due to its conjugated π-electron system . The 2,4-disubstitution pattern with fluorine and nitro groups creates an asymmetric electronic environment that influences the preferred orientation of the ring relative to the malonate plane. The electron-withdrawing effects of both substituents contribute to the overall electronic structure and may influence conformational preferences through electrostatic interactions.

Ester Group Conformations

The ethyl ester chains preferentially adopt extended conformations to minimize steric hindrance . Rotation around the carbon-oxygen bonds in the ester linkages provides additional conformational flexibility. The ester groups can exist in multiple rotational isomers, as observed in related malonate derivatives [4]. These conformational variations may influence the infrared spectroscopic properties through vibrational coupling effects.

Intermolecular Interaction Patterns

The compound's conformational preferences are influenced by potential intermolecular interactions including van der Waals forces and possible hydrogen bonding . The nitro group oxygen atoms can serve as hydrogen bond acceptors, while the ester carbonyl groups provide additional interaction sites. The fluorine atom may participate in weak halogen bonding interactions that contribute to conformational stability.

Dynamic Conformational Behavior

Multiple stable conformations are expected to exist due to the relatively low energy barriers for rotation around single bonds [4]. The conformational interconversion likely occurs readily at room temperature, which may contribute to the complexity observed in nuclear magnetic resonance spectra. The conformational dynamics influence both spectroscopic properties and reactivity patterns of the compound.